
2,4-二氯-3-碘吡啶
描述
2,4-Dichloro-3-iodopyridine is a chemical compound with the empirical formula C5H2Cl2IN . It is used in laboratory settings and in the manufacture of other substances .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-3-iodopyridine consists of a pyridine ring with two chlorine atoms and one iodine atom attached. The molecular weight is 273.89 .Physical And Chemical Properties Analysis
2,4-Dichloro-3-iodopyridine is a solid with a molecular weight of 273.89 . Its melting point is between 90-94°C .科学研究应用
1. 合成和反应研究
2,4-二氯-3-碘吡啶被研究其在有机合成中独特的反应性。例如,它与异丙基锂二异丙胺发生去质子化反应,生成锂化中间体,这对于进一步的化学转化是重要的(Marzi, Bigi, & Schlosser, 2001)。另一项研究展示了类似卤代吡啶转化为各种官能化吡啶,突显了这些化合物在合成化学中的多功能性(Wu, Porter, Frennesson, & Saulnier, 2022)。
2. 制药研究的构建模块
像2,4-二氯-3-碘吡啶这样的化合物在制药研究中作为有价值的构建模块。它们可以转化为各种新颖的结构,可能在药物开发中有用。例如,从类似化合物衍生的三卤代吡啶羧酸被提议作为多样化药物的新前体(Bobbio & Schlosser, 2001)。
3. 卤素化学研究
对2,4-二氯-3-碘吡啶及相关化合物的研究对于理解卤素化学有重要贡献。这包括在晶体结构中探索卤素键的研究,如涉及碘吡啶阳离子的卤铋酸盐研究所示(Gorokh et al., 2019)。
4. 合成中的光反应性质
碘吡啶,包括2,4-二氯-3-碘吡啶的光反应性质被用于合成各种芳基吡啶。他们化学的这一方面对于通过光化学反应创造复杂的有机化合物是至关重要的(Terashima et al., 1985)。
5. 新化学支架的开发
类似于2,4-二氯-3-碘吡啶的结构被探索作为设计新化学实体的新支架。例如,从卤代吡啶衍生的碘化双吡啶被研究作为转甲状腺素纤维生成抑制剂的潜在候选,这是某些淀粉样疾病中涉及的过程(Dessì et al., 2020)。
6. 晶体中结构失序的探索
类似于2,4-二氯-3-碘吡啶的化合物晶体中的分子失序是材料科学中的一个研究课题。对这些化合物的晶体结构的研究为我们提供了关于它们的物理和化学性质的见解,正如在关于晶体4-氯-2,6-二甲基-3-碘吡啶-N-氧化物的研究中所见(Hanuza et al., 1997)。
安全和危害
未来方向
属性
IUPAC Name |
2,4-dichloro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXJLNYZTJLVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442859 | |
| Record name | 2,4-Dichloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-iodopyridine | |
CAS RN |
343781-36-2 | |
| Record name | 2,4-Dichloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 343781-36-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



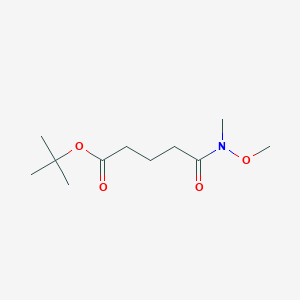
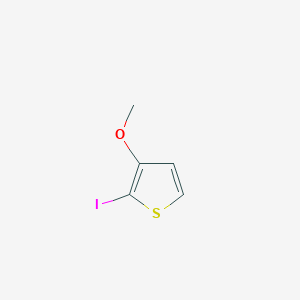
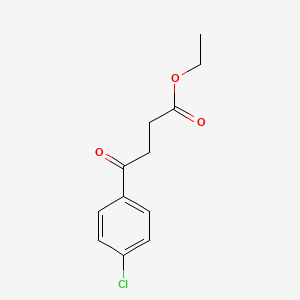


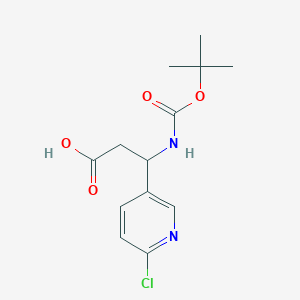
![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)
![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)
![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)

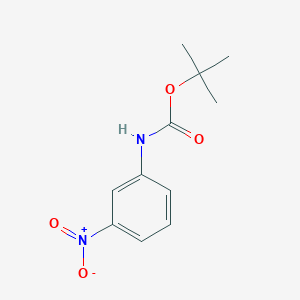
![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)
